Isoguvacine

概要

説明

Isoguvacine is a recognized gamma-aminobutyric acid (GABA) agonist, identified for its limited conformational flexibility and its significant interaction with the GABAergic system. It binds to membrane preparations of rat forebrain with pharmacological characteristics akin to the post-synaptic GABA recognition site. Moreover, this compound demonstrates similar transport into synaptosomal preparations and release mechanisms as GABA, highlighting its biochemical mimicry of GABA synaptic functions, albeit with less potency (White & Snodgrass, 1983).

Synthesis Analysis

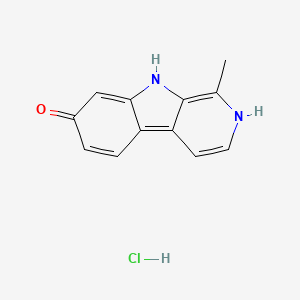

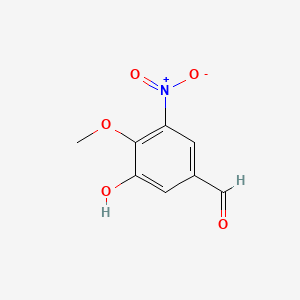

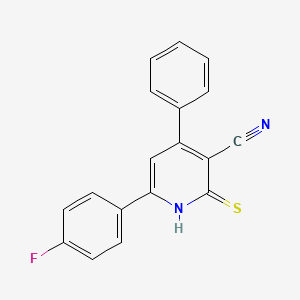

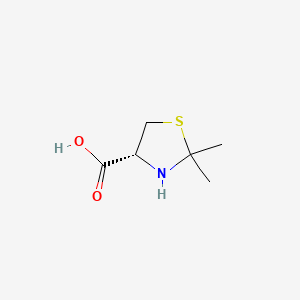

The synthesis of this compound has been approached through various methods. A notable route includes the use of N-alkyl-4-substituted 3H-pyridine-2,6-dione as intermediates, starting from N-alkyl-a-sulfonylacetamides and α,β-unsaturated esters. This strategy has been efficiently applied to synthesize this compound, showcasing its potential biological activities (Chang, Chen, & Chang, 2002).

Molecular Structure Analysis

This compound's structure is characterized by its limited conformational flexibility, which plays a crucial role in its interaction with GABA receptors. This structural rigidity is essential for its function as a GABA agonist, impacting its binding and pharmacological characteristics significantly.

Chemical Reactions and Properties

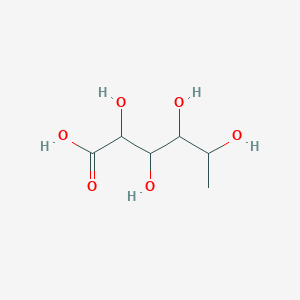

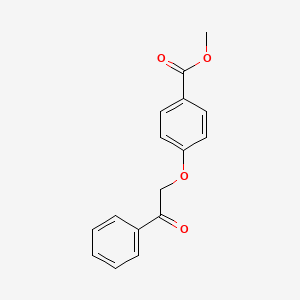

This compound undergoes various chemical reactions, including the synthesis of its esters which are explored as potential prodrugs. The chemical stability of these esters and their hydrolysis rates under physiological conditions have been examined, providing insights into this compound's chemical properties and potential therapeutic applications (Falch, Krogsgaard‐Larsen, & Christensen, 1981).

科学的研究の応用

GABA Receptor Agonist Potentiation

Isoguvacine, a selective GABA_A receptor agonist, demonstrates potentiation effects in the presence of GABA uptake inhibitors. For example, it was shown to potentiate currents evoked by GABA in the rat ventral midbrain (Shen & Johnson, 2001).

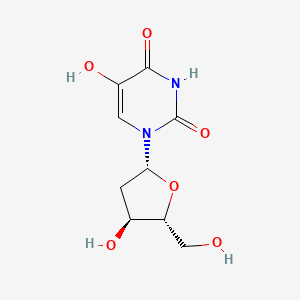

Developmental Studies in Neonatal Rat Hippocampus

A study revealed a developmental shift in GABA_A-mediated responses in Wistar rat CA3 hippocampal pyramidal cells. This compound-induced GABA_A responses were used to track this shift from excitatory to inhibitory during development (Tyzio et al., 2007).

Role in Antinociception

This compound's role in antinociception was examined, indicating that GABA-C receptors are involved in regulating pain. This compound, as a GABA-A receptor agonist, significantly increased tail-withdrawal latency in tests, suggesting a potential role in pain management (Tadavarty et al., 2015).

Neuropathic Pain Model

In a study of neuropathic pain in rats, spinal administration of this compound was found to reverse tactile allodynia and thermal hyperalgesia induced by nerve injury. This suggests a potential therapeutic role for this compound in treating neuropathic pain (Malan et al., 2002).

Preclinical Biomarker for CNS Drug Penetrance

Retinal electrophysiology using this compound in animal models suggested its utility as a biomarker for drug penetration into the CNS. The study indicated that this compound did not produce changes in retinal/brain responses upon systemic administration, unlike other compounds (Charng et al., 2016).

Synthesis and Chemical Studies

Research has also focused on the synthesis of this compound and its derivatives. Studies describe alternative synthesis methods and the influence of molecular structure on this compound's properties and efficacy (Abramyants et al., 2018).

Respiratory System Modulation

This compound was used to investigate the role of the periaqueductal grey area in the generation of the respiratory motor pattern. The study concluded that while the periaqueductal grey area does not function in respiratory pattern generation, it plays a role in modulating respiratory activity (Farmer et al., 2014).

GABAergic Signaling in Cancer

Research indicates a link between GABAergic signaling and cancer progression. This compound was used to study the growth of castration-resistant prostate cancer cells, revealing its involvement in stimulating cell growth via the GABA_A receptor (Wu, 2014).

作用機序

Target of Action

Isoguvacine primarily targets the γ-aminobutyric acid A (GABA A) receptors . These receptors are ligand-gated ion channels that mediate inhibitory neurotransmission in the central nervous system . They play a crucial role in maintaining the balance between neuronal excitation and inhibition .

Mode of Action

This compound acts as a GABA A receptor agonist . It binds to the GABA A receptors, mimicking the action of GABA, the primary inhibitory neurotransmitter in the brain . This binding triggers the opening of the ion channel, allowing the influx of chloride ions into the neuron . The increased chloride ion conductance results in hyperpolarization of the neuron, making it less likely to fire an action potential . This leads to an overall decrease in neuronal excitability .

Biochemical Pathways

The action of this compound is closely tied to the GABAergic signaling pathway . When this compound binds to the GABA A receptors, it enhances the inhibitory effect of GABAergic signaling . This can lead to a reduction in the excitability of the neuronal network, affecting various downstream neurological processes .

Result of Action

The activation of GABA A receptors by this compound leads to a decrease in neuronal excitability . This can result in various molecular and cellular effects, depending on the specific neuronal circuits involved. For instance, this compound has been shown to suppress seizure-like events in organotypic hippocampal brain slices .

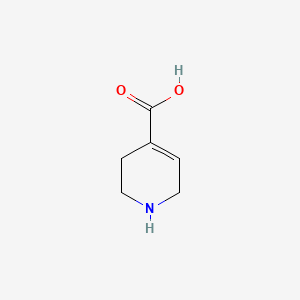

特性

IUPAC Name |

1,2,3,6-tetrahydropyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2/c8-6(9)5-1-3-7-4-2-5/h1,7H,2-4H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRVDMABBKYMBHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

68547-97-7 (hydrochloride) | |

| Record name | Isoguvacine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064603903 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID30214855 | |

| Record name | Isoguvacine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30214855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

64603-90-3 | |

| Record name | Isoguvacine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64603-90-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isoguvacine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064603903 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isoguvacine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30214855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,6-Tetrahydro-4-pyridinecarboxylic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOGUVACINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YTF580771Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

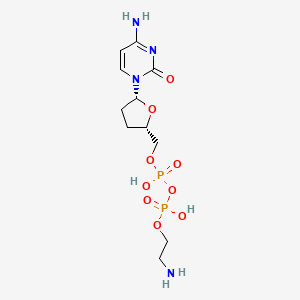

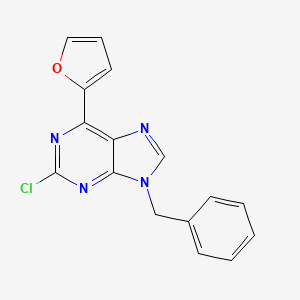

Feasible Synthetic Routes

Q & A

A: Isoguvacine binds to GABAA receptors, a family of ligand-gated ion channels, and activates them. This activation leads to an influx of chloride ions (Cl−) into the neuron, causing hyperpolarization and reducing neuronal excitability. [, , , , , , ]

A: Activation of GABAA receptors by this compound ultimately leads to neuronal inhibition. This inhibition plays a crucial role in various physiological processes, including regulating anxiety, sleep, and muscle tone. [, , , , , , , ]

A: Yes, this compound interacts with GABAA receptors in a fully reversible manner. Although initially designed as a potential alkylating agonist, studies have shown its interaction to be non-permanent. []

A: Studies have shown that incorporating amino groups into six-membered rings within GABA agonists, a structural feature present in this compound, leads to a variety of activities at GABAA receptors. These activities include binding affinity, uptake into neurons, and interaction with benzodiazepine binding sites. []

A: Interestingly, (+)-Isoguvacine oxide and (-)-Isoguvacine oxide demonstrate comparable potencies as inhibitors of [3H]GABA binding to GABAA receptor sites. Both enantiomers also exhibit similar efficacies in stimulating [3H]diazepam binding to the benzodiazepine site, suggesting comparable GABAA agonist activity. []

A: Researchers commonly utilize various in vitro models to study this compound's effects, including rat brain membrane preparations, synaptosomes, and primary cell cultures. These models allow for investigation of its binding affinity, uptake, and release, as well as its impact on neurotransmitter release and electrophysiological properties of neurons. [, , , , , , , ]

A: Animal models, such as rats, are often used to explore the in vivo effects of this compound. Researchers administer this compound systemically or directly into specific brain regions to study its impact on behavior, pain perception, and seizure susceptibility. [, , , , , , ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(2-methylphenyl)methyl]-2-[(4-methylphenyl)thio]acetamide](/img/structure/B1206695.png)

![4-[(2-Ethyl-1-oxobutyl)amino]benzoic acid ethyl ester](/img/structure/B1206696.png)

![2-[(4R,5S,7R,8R,11R,12S,13S,21S)-13,17,18-trihydroxy-2,10,14-trioxo-5,21-bis[(3,4,5-trihydroxybenzoyl)oxy]-7-[(3,4,5-trihydroxybenzoyl)oxymethyl]-3,6,9,15-tetraoxatetracyclo[10.7.1.14,8.016,20]henicosa-1(19),16(20),17-trien-11-yl]acetic acid](/img/structure/B1206700.png)

![(2R,3R,4S)-2-[(2R,3S,4R,5R,6S)-4,6-dihydroxy-5-(sulfoamino)-2-(sulfooxymethyl)oxan-3-yl]oxy-4-hydroxy-3-sulfooxy-3,4-dihydro-2H-pyran-6-carboxylic acid](/img/structure/B1206703.png)

![(3S,6S,7R,8R)-8-benzyl-3-{[(3-hydroxypyridin-2-yl)carbonyl]amino}-6-methyl-4,9-dioxo-1,5-dioxonan-7-yl 2-methylpropanoate](/img/structure/B1206706.png)